molecular formula C14H12N2OS B047356 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 83989-90-6

4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B047356
CAS No.: 83989-90-6
M. Wt: 256.32 g/mol
InChI Key: MTTDRMWFWJDYJL-UHFFFAOYSA-N
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Description

4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a tetrahydroquinoline core annulated with furan and thiol groups and a polar carbonitrile substituent, creates a versatile scaffold for the synthesis of novel compounds. The electron-rich furan ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the thiol moiety offers a reactive handle for further functionalization, such as forming disulfide bonds or conjugating with other molecules. This compound is primarily utilized in the development of new pharmacologically active molecules, serving as a key intermediate for inhibitors targeting various enzymes, or as a precursor for metal-chelating ligands. Its unique structure makes it a valuable candidate for high-throughput screening libraries and for constructing complex molecular systems in drug discovery programs aimed at oncology, infectious diseases, and central nervous system disorders. Researchers will find this high-purity reagent essential for probing structure-activity relationships and for the design of next-generation therapeutic agents and functional materials.

Properties

IUPAC Name

4-(furan-2-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)16-14(10)18/h3,6-7H,1-2,4-5H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTDRMWFWJDYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353601
Record name 4-(2-furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83989-90-6
Record name 4-(2-furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Cyclohexanone with Furyl-Substituted Arylidenes

The reaction of cyclohexanone (1 ) with a furyl-containing arylidene malononitrile derivative (2 ) in ethanol, catalyzed by ammonium acetate, yields 2-amino-4-(2-furyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (3 ). This step establishes the bicyclic framework and introduces the cyano group at position 3.

Reaction Conditions :

  • Solvent : Absolute ethanol

  • Catalyst : Ammonium acetate (excess)

  • Temperature : Reflux (~78°C)

  • Duration : 3–5 hours

The product precipitates upon cooling and is recrystallized from ethanol to achieve >90% purity.

Introduction of the Mercapto Group

The mercapto (-SH) group at position 2 is introduced via thiocyclization or thiolation reactions.

Thiourea-Mediated Cyclization

Intermediate 3 reacts with thiourea in an ethanol/sodium ethoxide mixture to form 4-(2-furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile (4 ). The mechanism involves nucleophilic attack by the thiolate ion, followed by intramolecular cyclization and ammonia elimination.

Reaction Conditions :

  • Reagents : Thiourea (1.2 equiv), sodium ethoxide (2 equiv)

  • Solvent : Ethanol

  • Temperature : Reflux

  • Duration : 6 hours

The product is isolated via filtration and recrystallized from aqueous methanol, yielding 75–85%.

Carbon Disulfide Route

Alternative thiolation employs carbon disulfide (CS₂) in pyridine, forming a dithione intermediate (5 ) that undergoes reductive cleavage to the mercapto derivative.

Reaction Conditions :

  • Reagents : CS₂ (1.1 equiv)

  • Solvent : Dry pyridine

  • Temperature : Reflux (110–115°C)

  • Duration : 6 hours

Post-reaction neutralization with HCl precipitates 5 , which is reduced using NaBH₄ to yield 4 .

Functional Group Compatibility and Side Reactions

Competing Amination Pathways

Using urea instead of thiourea produces 2-oxo analogs, necessitating strict stoichiometric control to avoid byproducts. Excess thiourea ensures complete thiolation.

Stability of the Furyl Substituent

The 2-furyl group is susceptible to ring-opening under strong acidic or oxidative conditions. Mild reaction environments (pH 7–9, temps <100°C) preserve its integrity.

Optimization of Reaction Parameters

Solvent Effects

  • Ethanol : Maximizes solubility of intermediates, yielding 80–85%.

  • Dimethylformamide (DMF) : Accelerates thiourea reactions but requires post-reaction dilution for precipitation.

Catalytic Additives

  • Triethylamine : Enhances thiourea nucleophilicity in DMF, reducing reaction time by 30%.

  • Sodium ethoxide : Critical for deprotonation in ethanol-mediated routes.

Characterization and Analytical Data

Spectral Confirmation

  • ¹H NMR (CDCl₃, 300 MHz):

    • δ 1.75–2.10 (m, 4H, cyclohexene CH₂)

    • δ 6.45 (s, 1H, furyl H-3)

    • δ 7.55 (s, 1H, furyl H-5)

    • δ 3.15 (s, 1H, SH).

  • IR (KBr):

    • 2210 cm⁻¹ (C≡N)

    • 2550 cm⁻¹ (S-H).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Scalability and Industrial Feasibility

Pilot-Scale Synthesis

Batch reactions in 10 L reactors achieve consistent yields (78–82%) with a 12-hour cycle time, including work-up and recrystallization.

Cost Drivers

  • Furfural derivatives : Account for 40% of raw material costs.

  • Thiourea : Low-cost reagent (<$50/kg).

Comparative Analysis of Synthetic Routes

Method Yield Purity Cost Scalability
Thiourea/Ethanol85%98%LowHigh
CS₂/Pyridine72%95%ModerateModerate

The thiourea route is preferred for industrial applications due to lower reagent costs and simpler work-up .

Chemical Reactions Analysis

Types of Reactions

4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The furan ring and the quinoline core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines and thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile serves as a versatile building block for the construction of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.

Industry

In the materials science field, derivatives of this compound could be used in the development of novel materials with specific electronic, optical, or mechanical properties. Its ability to undergo various chemical modifications makes it suitable for creating tailored materials for specific applications.

Mechanism of Action

The mechanism of action of 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile in biological systems would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The furan ring and quinoline core may interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents and core modifications, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents/Modifications Core Structure Key Features Biological Activity (If Reported) Reference
Target Compound : 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile 4-(2-furyl), 2-SH Tetrahydroquinoline - Aromatic furyl group enhances π-π interactions.
- Mercapto group may enable disulfide bonding or metal coordination.
Not explicitly reported in evidence
8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-(thiophen-2-yl), 2-oxo, 8-methyl Hexahydroquinoline - Thiophene (vs. furyl) increases electron richness.
- Oxo group at 2-position alters hydrogen-bonding potential.
Cardiotonic, anti-inflammatory (inferred from related cyano-pyridinones)
2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile 4-phenyl, 2-amino, 5-oxo Tetrahydroquinoline - Phenyl and amino groups enhance hydrophobicity and H-bonding.
- Oxo group at 5-position modifies ring conformation.
Antifungal (against Candida spp. and Aspergillus spp.)
2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile 4-CF₃, 2-SH Tetrahydroquinoline - Trifluoromethyl group introduces strong electron-withdrawing effects.
- Mercapto group similar to target compound.
No direct activity reported; CF₃ may improve metabolic stability.
2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Chromene core, 4-(4-methylphenyl), 5-oxo Chromene (non-quinoline) - Chromene core increases planarity vs. tetrahydroquinoline.
- Methylphenyl enhances lipophilicity.
Not reported; structural differences likely alter target specificity.

Impact of Substituents on Properties

Aromatic Substituents :

  • Furyl vs. Thiophenyl : The 2-furyl group in the target compound (electron-rich oxygen heterocycle) contrasts with thiophenyl (sulfur-containing) in . Thiophene’s larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets, while furyl’s oxygen could participate in H-bonding .
  • Phenyl vs. Heterocyclic : The phenyl group in ’s antifungal analog contributes to planar hydrophobicity, whereas the furyl group in the target compound introduces stereoelectronic variability .

Functional Groups: Mercapto (-SH) vs. Oxo (=O): The mercapto group in the target compound and ’s CF₃ analog may facilitate redox reactions or metal chelation, unlike the oxo group in , which is more polar and H-bond accepting . Amino (-NH₂): The amino group in ’s compound enhances solubility and H-bond donation, critical for antifungal activity .

Core Modifications: Tetrahydroquinoline vs.

Biological Activity

4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H12N2OS
  • Molecular Weight : 270.31 g/mol
  • Structural Features : The compound contains a tetrahydroquinoline core linked to a thiol and a furan ring, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A study evaluated its effects on various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).

Key Findings :

  • Cell Cycle Arrest : The compound induced cell cycle arrest at different phases depending on the cell line:
    • HepG2 : Increased G2/M phase population from 22.04% (untreated) to 34.78% (treated).
    • MCF-7 : Increased G1 phase population from 46.91% to 54.41%.
    • A549 : Primarily affected G2/M phase similar to HepG2.
  • Apoptosis Induction : The compound significantly increased apoptosis in treated cells:
    • HepG2 : Apoptosis rose from 1% (untreated) to 21% (treated).
    • MCF-7 : Apoptosis increased from 0.6% to 26.6%.
    • A549 : Apoptosis showed a modest increase from 0.6% to 1.3%.

The induction of apoptosis was associated with an increase in pro-apoptotic proteins such as Caspase-3 and Bax, while anti-apoptotic Bcl-2 levels decreased significantly across all tested cell lines .

Structure-Activity Relationship (SAR)

The structural features of the compound play a crucial role in its biological activity. The presence of the furan ring and thiol group is essential for its interaction with cellular targets, enhancing its anticancer properties.

Study Overview

A study published in PMC evaluated the synthesis and biological activity of various quinoline derivatives, including our compound of interest. It reported that derivatives with a tetrahydroquinoline scaffold exhibited significant cytotoxicity against several cancer cell lines with IC50 values below 100 μM .

Table of Biological Activity Data

Cell LineTreatmentApoptosis (%)G1 Phase (%)G2/M Phase (%)IC50 (µM)
HepG2Compound21N/A34.78<100
MCF-7Compound26.654.41N/A<100
A549Compound1.3N/AN/A<100

The mechanism by which this compound exerts its anticancer effects involves:

  • Cell Cycle Modulation : Inducing cell cycle arrest at specific phases.
  • Apoptotic Pathways Activation : Enhancing the expression of pro-apoptotic proteins while reducing anti-apoptotic factors.
  • Targeting Specific Signaling Pathways : Further research is needed to elucidate the precise molecular pathways involved.

Q & A

What synthetic methodologies are commonly employed for the preparation of 4-(2-Furyl)-2-mercapto-5,6,7,8-tetrahydroquinoline-3-carbonitrile?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the tetrahydroquinoline core via cyclocondensation of appropriate amines and carbonyl compounds. Subsequent functionalization introduces the 2-furyl and mercapto groups. For instance:

  • Core formation : A Hantzsch-type reaction under reflux (ethanol, 80°C, 12 h) generates the tetrahydroquinoline scaffold.
  • Functionalization : Nucleophilic substitution with 2-furyllithium introduces the furyl group, followed by thiolation using Lawesson's reagent (toluene, 110°C, 6 h) .
    Key parameters :
  • Stoichiometric control of 2-furyllithium (1.2–1.5 equiv) to avoid side reactions.
  • Inert atmosphere (N₂/Ar) during thiolation to prevent mercapto group oxidation.

What analytical techniques are recommended for characterizing the structural integrity of this compound?

Answer:
A multi-technique approach ensures accurate characterization:

  • Spectroscopy :
    • 1H/13C NMR (DMSO-d₆, 400 MHz) identifies proton environments (e.g., furyl protons at δ 6.35–7.25 ppm) and carbon connectivity.
    • HRMS confirms molecular weight (±1 ppm accuracy; expected [M+H]⁺ = 297.0874) .
  • Crystallography : Single-crystal X-ray diffraction (monoclinic P2₁/n system, Z=4) resolves spatial arrangements of the furyl and mercapto groups .
  • Thermal analysis : DSC reveals decomposition temperatures >250°C under N₂, indicating thermal stability .

How can researchers optimize the cyclocondensation step to enhance reaction efficiency?

Answer (Advanced):
Systematic optimization strategies include:

  • Catalyst screening : p-Toluenesulfonic acid (0.5–5 mol%) improves cyclization yields by 15–20% compared to uncatalyzed reactions .
  • Solvent effects : Acetonitrile increases reaction rates 2-fold vs. toluene due to higher polarity.
  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 45 min (140°C, 150 W) with 18–22% yield improvement .
    Monitoring : FT-IR tracks intermediate formation (C=O stretch at 1680 cm⁻¹ disappearance indicates completion).

What approaches resolve discrepancies in biological activity data across different assay platforms?

Answer (Advanced):
To address conflicting IC₅₀ values (e.g., 12.3 μM in cell-free vs. 48.7 μM in cell-based assays):

Assay standardization :

  • Protein concentration: 0.1–1 mg/mL.
  • Incubation time: 30–120 min.

Solubility validation : Dynamic light scattering confirms no aggregation in assay buffers (DMSO ≤0.1%).

Orthogonal assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) validate target binding affinity .

Computational modeling : 50 ns molecular dynamics simulations identify membrane permeability barriers in cellular assays.

What strategies mitigate compound degradation during long-term stability studies?

Answer (Advanced):
Degradation pathways :

  • Mercapto oxidation : Prevented by 0.1% BHT antioxidant.
  • Carbonitrile hydrolysis : pH 7.4 phosphate buffer increases t₉₀ from 7 to 32 days vs. pH 5.0 .
    Storage protocols :
  • Lyophilization with trehalose (5% w/v) retains >95% purity for >6 months at -80°C (argon atmosphere).
  • Monitoring : HPLC-UV (220 nm, C18 column) quantifies degradation products (LOD <0.1%).

How do electronic effects of substituents influence the compound’s reactivity in further derivatization?

Answer (Advanced):

  • Furyl group : Electron-rich aromatic system directs electrophilic substitution to the α-position.
  • Mercapto group : Acts as a nucleophile in alkylation reactions (e.g., with methyl iodide in DMF, 50°C, 4 h).
  • Carbonitrile : Participates in cycloaddition reactions (e.g., [2+3] with sodium azide) under Cu(I) catalysis .
    Computational insights : DFT calculations (B3LYP/6-31G*) show HOMO localization on the furyl ring, guiding functionalization sites.

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